molecular formula C25H27F3N4O3S B2447359 1'-(Quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine CAS No. 2097938-01-5

1'-(Quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine

Cat. No. B2447359
CAS RN: 2097938-01-5
M. Wt: 520.57
InChI Key: HTHPRCJGNXKVMJ-UHFFFAOYSA-N
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Description

1'-(Quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is a useful research compound. Its molecular formula is C25H27F3N4O3S and its molecular weight is 520.57. The purity is usually 95%.
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Scientific Research Applications

Quinoline Derivatives in Cyclisation and Polycyclic System Formation

Quinoline derivatives, such as sulfonamides, have been shown to be effective in inducing cyclisation reactions, leading to the formation of complex polycyclic systems. These reactions are catalyzed by acids like trifluoromethanesulfonic acid, highlighting the role of quinoline derivatives in synthetic organic chemistry for constructing intricate molecular architectures (Haskins & Knight, 2002).

Sulfonylation and Anti-inflammatory Properties

The sulfonylation of quinoline N-oxides to produce various sulfonyl quinolines highlights the synthetic versatility of quinoline derivatives. This process, conducted in environmentally friendly conditions, underlines the potential of quinoline derivatives in the development of new materials or drugs (Peng et al., 2019). Additionally, quinoline derivatives have been identified for their potential anti-inflammatory properties, offering avenues for drug development (Bano et al., 2020).

Catalysis and Chemical Synthesis

Quinoline and its derivatives have been used in catalysis, for example, in the silylation of other heterocyclic compounds. This demonstrates their utility in modifying the chemical properties of molecules, which can be essential for developing new chemical reactions or materials (Prybil et al., 2020).

Anticancer Activities

The quinoline scaffold has been explored for its anticancer activities, with various derivatives showing effectiveness against different cancer targets. This application signifies the role of quinoline derivatives in medicinal chemistry and drug development, particularly in designing molecules with selective anticancer properties (Solomon & Lee, 2011).

properties

IUPAC Name

8-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F3N4O3S/c26-25(27,28)19-6-7-23(30-17-19)35-21-10-13-31(14-11-21)20-8-15-32(16-9-20)36(33,34)22-5-1-3-18-4-2-12-29-24(18)22/h1-7,12,17,20-21H,8-11,13-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHPRCJGNXKVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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